![molecular formula C23H28N4O6S2 B10771397 (2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B10771397.png)

(2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du TCI15 implique plusieurs étapes, commençant par la formation du cycle thiazolidine. Les étapes clés comprennent :

Formation du cycle thiazolidine : Cela implique la réaction d'un thioamide approprié avec une halocétone.

Introduction du groupe phénylsulfonyle : Cette étape implique la sulfonylation du cycle thiazolidine.

Couplage avec un dérivé de la L-alanine : La dernière étape implique le couplage de la thiazolidine sulfonylée avec un dérivé de la L-alanine dans des conditions de couplage peptidique.

Méthodes de production industrielle : La production industrielle du TCI15 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de synthétiseurs peptidiques automatisés et de réacteurs à grande échelle est courante dans la production industrielle du TCI15 .

Types de réactions :

Oxydation : Le TCI15 peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre du cycle thiazolidine.

Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins courant.

Substitution : Le TCI15 peut subir des réactions de substitution, en particulier au niveau du groupe phénylsulfonyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Dérivés oxydés du TCI15.

Réduction : Formes réduites du TCI15.

Substitution : Dérivés substitués avec divers groupes fonctionnels remplaçant le groupe phénylsulfonyle.

4. Applications de la recherche scientifique

Le TCI15 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'adhésion cellulaire et la signalisation médiées par les intégrines.

Biologie : Employé dans des études impliquant l'adhésion cellulaire, la migration et les interactions avec la matrice extracellulaire.

Médecine : Étudié pour son potentiel en tant qu'agent antithrombotique et dans le traitement des maladies impliquant une adhésion cellulaire anormale.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies médiées par les intégrines.

5. Mécanisme d'action

Le TCI15 exerce ses effets en inhibant l'intégrine alpha2bêta1. Cette intégrine est impliquée dans l'adhésion des cellules à la matrice extracellulaire, en particulier le collagène de type I. En inhibant cette intégrine, le TCI15 empêche l'adhésion et l'agrégation des plaquettes, ce qui lui confère une activité antithrombotique. Les cibles moléculaires comprennent l'intégrine alpha2bêta1, et les voies impliquées sont celles liées à l'adhésion cellulaire et à la signalisation .

Composés similaires :

Obtustatine : Un autre inhibiteur des intégrines, mais spécifique à l'intégrine alpha1bêta1.

Eptifibatide : Un inhibiteur de l'intégrine alphaIIbêta3, utilisé comme agent antiplaquettaire.

Tirofiban : Similaire à l'éptifibatide, il inhibe l'intégrine alphaIIbêta3.

Comparaison :

Sélectivité : Le TCI15 est hautement sélectif pour l'intégrine alpha2bêta1, tandis que l'obtustatine est spécifique à l'intégrine alpha1bêta1, et l'éptifibatide et le tirofiban ciblent l'intégrine alphaIIbêta3.

Applications De Recherche Scientifique

TCI15 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study integrin-mediated cell adhesion and signaling.

Biology: Employed in studies involving cell adhesion, migration, and extracellular matrix interactions.

Medicine: Investigated for its potential as an antithrombotic agent and in the treatment of diseases involving abnormal cell adhesion.

Industry: Utilized in the development of new therapeutic agents targeting integrin-mediated pathways.

Mécanisme D'action

TCI15 exerts its effects by inhibiting the integrin alpha2beta1. This integrin is involved in the adhesion of cells to the extracellular matrix, particularly type I collagen. By inhibiting this integrin, TCI15 prevents platelet adhesion and aggregation, thereby exhibiting antithrombotic activity. The molecular targets include the alpha2beta1 integrin, and the pathways involved are those related to cell adhesion and signaling .

Comparaison Avec Des Composés Similaires

Obtustatin: Another integrin inhibitor, but specific for alpha1beta1 integrin.

Eptifibatide: An inhibitor of the integrin alphaIIbbeta3, used as an antiplatelet agent.

Tirofiban: Similar to eptifibatide, it inhibits the integrin alphaIIbbeta3.

Comparison:

Selectivity: TCI15 is highly selective for alpha2beta1 integrin, whereas obtustatin is specific for alpha1beta1 integrin, and eptifibatide and tirofiban target alphaIIbbeta3 integrin.

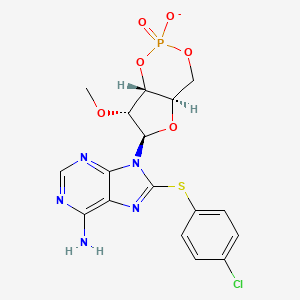

Propriétés

Formule moléculaire |

C23H28N4O6S2 |

|---|---|

Poids moléculaire |

520.6 g/mol |

Nom IUPAC |

(2S)-2-[[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-3-(benzylcarbamoylamino)propanoic acid |

InChI |

InChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19-/m0/s1 |

Clé InChI |

XKLHCUGVLCGKKX-OALUTQOASA-N |

SMILES isomérique |

CC1([C@@H](N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CNC(=O)NCC3=CC=CC=C3)C(=O)O)C |

SMILES canonique |

CC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2z,6s)-6-{3-Chloro-5-[5-(Prop-1-Yn-1-Yl)pyridin-3-Yl]thiophen-2-Yl}-2-Imino-3,6-Dimethyltetrahydropyrimidin-4(1h)-One](/img/structure/B10771343.png)

![[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)

![rac-(2R,4R)-7-(1H-1,2,3,4-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene, cis](/img/structure/B10771360.png)

![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)

![2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine](/img/structure/B10771364.png)

![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)

![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)

![2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B10771412.png)

![[3H]eletriptan](/img/structure/B10771413.png)